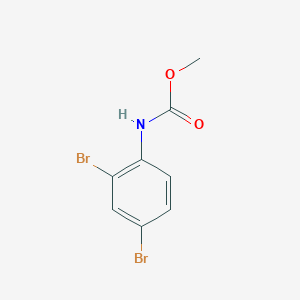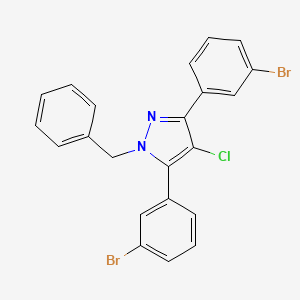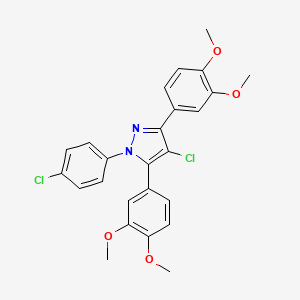
1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is a complex organic compound with a unique structure that includes multiple aromatic rings and a pyrazole core
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediates, which are then subjected to cyclization reactions to form the pyrazole ring. Common reagents used in these reactions include chlorinating agents, methylating agents, and catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow reactors.
Chemical Reactions Analysis
1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can replace the existing groups on the aromatic rings.
Common Reagents and Conditions: Reagents such as N-bromosuccinimide (NBS) for bromination, and conditions like refluxing in organic solvents, are often used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but typically include various substituted pyrazoles and aromatic compounds.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but often include modulation of signal transduction pathways and inhibition of key enzymes.
Comparison with Similar Compounds
1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds such as:
4-chloro-3-methylphenyl 3,4-dimethylbenzenesulfonate: Similar in structure but with different functional groups.
Phenol, 4-chloro-3-methyl-: Shares the chloromethylphenyl group but lacks the pyrazole core.
Other substituted pyrazoles: These compounds have variations in the substituents on the pyrazole ring, leading to different properties and applications.
The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H27ClN2 |
|---|---|
Molecular Weight |
415.0 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-4-methylpyrazole |
InChI |
InChI=1S/C27H27ClN2/c1-16-7-10-22(13-19(16)4)26-21(6)27(23-11-8-17(2)20(5)14-23)30(29-26)24-12-9-18(3)25(28)15-24/h7-15H,1-6H3 |
InChI Key |
NXWOCWHTDFODHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2C3=CC(=C(C=C3)C)Cl)C4=CC(=C(C=C4)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-bromo-2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B10911959.png)
![{5-[(4-Tert-butylphenoxy)methyl]furan-2-yl}(piperidin-1-yl)methanone](/img/structure/B10911971.png)
![4-(dimethylamino)-N'-[(1E)-heptylidene]benzohydrazide](/img/structure/B10911975.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B10911985.png)
![1-(4-chlorobenzyl)-N'-[(E)-(4-iodophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10911987.png)

![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10911990.png)

![N,N'-[4-methyl-5-(phenylsulfanyl)benzene-1,3-diyl]bis(2,2,2-trifluoroacetamide)](/img/structure/B10912011.png)

![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10912021.png)
![6-cyclopropyl-1-methyl-N-[4-(morpholin-4-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912026.png)

![[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10912029.png)
